molecular formula C24H21N3O4S2 B3992289 N-[4-anilino-3-(benzenesulfonamido)phenyl]benzenesulfonamide

N-[4-anilino-3-(benzenesulfonamido)phenyl]benzenesulfonamide

Cat. No.: B3992289
M. Wt: 479.6 g/mol
InChI Key: QTPUSKCGOFFYSF-UHFFFAOYSA-N
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Description

N-[4-anilino-3-(benzenesulfonamido)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The structure of this compound consists of a central phenyl ring substituted with an anilino group and two benzenesulfonamido groups, making it a unique and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-anilino-3-(benzenesulfonamido)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitroaniline with benzenesulfonyl chloride to form 4-nitro-N-phenylbenzenesulfonamide. This intermediate is then reduced to 4-anilino-N-phenylbenzenesulfonamide using a reducing agent such as iron powder in the presence of hydrochloric acid. The final step involves the sulfonation of the anilino group with benzenesulfonyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

N-[4-anilino-3-(benzenesulfonamido)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[4-anilino-3-(benzenesulfonamido)phenyl]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its enzyme inhibition properties, particularly against carbonic anhydrase, making it a potential candidate for the development of enzyme inhibitors.

    Medicine: Investigated for its anticancer and antimicrobial activities. It has shown promising results in inhibiting the growth of cancer cells and bacteria.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-anilino-3-(benzenesulfonamido)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of enzymes like carbonic anhydrase, inhibiting their activity. This inhibition disrupts the normal metabolic processes of cells, leading to cell death in the case of cancer cells or inhibition of bacterial growth .

Comparison with Similar Compounds

N-[4-anilino-3-(benzenesulfonamido)phenyl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives:

    N-(2,4-dimethylphenyl)-3-(N-(o-tolyl)sulfamoyl)benzamide: Similar in structure but with different substituents, leading to variations in biological activity.

    4-[(2-hydroxybenzylidene)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Contains a thiadiazole ring, which imparts different pharmacological properties.

    4-[2-(2,3-dihydro-1H-indol-3-ylmethylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Features an indole ring, making it unique in its mechanism of action and applications.

This compound stands out due to its multifunctional nature and diverse applications in various fields of research.

Properties

IUPAC Name

N-[4-anilino-3-(benzenesulfonamido)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c28-32(29,21-12-6-2-7-13-21)26-20-16-17-23(25-19-10-4-1-5-11-19)24(18-20)27-33(30,31)22-14-8-3-9-15-22/h1-18,25-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPUSKCGOFFYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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